2-Ethylhexyl dihydrogen phosphate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62313. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-ethylhexyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19O4P/c1-3-5-6-8(4-2)7-12-13(9,10)11/h8H,3-7H2,1-2H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJKDOMVGKKPJBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8035184 | |

| Record name | 2-Ethylhexyl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8035184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Liquid; Liquid, Other Solid | |

| Record name | Phosphoric acid, mono(2-ethylhexyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphoric acid, 2-ethylhexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Vapor Pressure |

0.0000004 [mmHg] | |

| Record name | 2-Ethylhexyl dihydrogen phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4879 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1070-03-7, 12645-31-7 | |

| Record name | Mono(2-ethylhexyl)phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1070-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethylhexyl dihydrogen phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001070037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethylhexyl phosphate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62313 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Ethylhexyl phosphate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41916 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphoric acid, mono(2-ethylhexyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphoric acid, 2-ethylhexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethylhexyl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8035184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphoric acid, 2-ethylhexyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.479 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ethylhexyl dihydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.698 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHYLHEXYL DIHYDROGEN PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8939S90183 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-ETHYLHEXYL DIHYDROGEN PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2594 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Ethylhexyl Dihydrogen Phosphate

Abstract: 2-Ethylhexyl dihydrogen phosphate (M2EHPA) is a monoester of phosphoric acid that holds significant industrial importance as a surfactant, corrosion inhibitor, and acidic extractant. Its amphiphilic nature, stemming from a polar phosphate head group and a branched, nonpolar alkyl tail, dictates its unique chemical behavior and wide-ranging applications. This technical guide provides a comprehensive overview of the core chemical properties of M2EHPA, intended for researchers, chemists, and professionals in drug development and materials science. We will delve into its physicochemical characteristics, synthesis, reactivity—with a particular focus on its aggregation behavior in solution—and its functional role in key applications such as solvent extraction. This document synthesizes technical data with practical insights to provide a holistic understanding of this versatile organophosphate compound.

Compound Identification and Molecular Structure

This compound is systematically identified by its IUPAC name and CAS registry number to ensure unambiguous reference in research and industrial applications.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 1070-03-7[1] |

| Synonyms | Mono(2-ethylhexyl)phosphate, Ethylhexyl acid phosphate, M2EHPA[1][2] |

| Molecular Formula | C₈H₁₉O₄P[1][3] |

| Molecular Weight | 210.21 g/mol [1] |

The molecule's structure is fundamental to its function. The chiral center at the ethyl-branching point and the acidic protons of the phosphate group are key features governing its stereochemistry and reactivity.

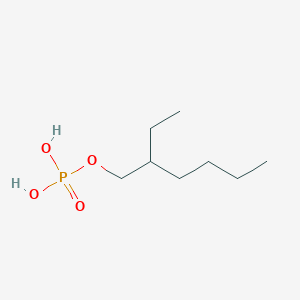

Caption: Molecular Structure of this compound.

Physicochemical Properties

The physical and chemical properties of M2EHPA are summarized below. These values are critical for predicting its behavior in various systems, from reaction kinetics to environmental fate.

| Property | Value | Source(s) |

| Appearance | Colorless or slightly yellow liquid | [4] |

| Density | 1.127 g/cm³ (Predicted) | [5][6] |

| pKa | ~1.93 (Predicted) | [5][6] |

| Boiling Point | 321.8 °C at 760 mmHg (Predicted) | [5][6] |

| Flash Point | 130 - 148.4 °C | [5][6] |

| Vapor Pressure | 6.01 x 10⁻⁵ mmHg at 25°C | [5] |

| Water Solubility | 225 ppmV at 20 °C | [7] |

| Solubility (Organic) | Soluble in various organic solvents like hexane, toluene, and ether.[4] | |

| LogP (Octanol/Water) | 1.78 - 2.65 | [7][8] |

The low pKa indicates that M2EHPA is a relatively strong acid, readily donating its first proton in aqueous solutions. Its limited water solubility and high solubility in nonpolar organic solvents are characteristic of its amphiphilic nature and are central to its application as an extractant and surfactant.[4]

Synthesis and Chemical Reactivity

3.1. Synthesis Industrially, organophosphate esters are often prepared via the reaction of an alcohol with a phosphorus source. The synthesis of M2EHPA typically involves reacting 2-ethylhexanol with phosphorus pentoxide.[9] This reaction pathway often yields a mixture of the monoester (M2EHPA), the diester (di(2-ethylhexyl)phosphoric acid, DEHPA), and sometimes the triester.[9] Isolation of pure M2EHPA requires subsequent separation steps, often based on solubility differences of their salts.[9] Alternative routes include the hydrolysis of the corresponding phosphate diester chloride.[10][11]

3.2. Acidity and Metal Chelation As a phosphoric acid ester, the primary mode of reactivity for M2EHPA is its acidity. It readily reacts with bases to form salts. This acidity is the cornerstone of its use in hydrometallurgy, where it functions as a cation-exchange extractant. The deprotonated phosphate group acts as a powerful chelating agent for a wide array of metal ions, including rare-earth elements, uranium, nickel, and cobalt.[9][12] The extraction equilibrium can be generalized as:

Mⁿ⁺(aq) + n(HA)₂(org) ⇌ M(A₂H)ₙ(org) + nH⁺(aq)

Where Mⁿ⁺ is the metal ion in the aqueous phase, and (HA)₂ represents the dimeric form of the extractant in the organic phase.

3.3. Aggregation in Solution A critical, yet often overlooked, aspect of the chemistry of alkyl phosphoric acids is their tendency to self-associate in nonpolar solvents. While the diester, DEHPA, is well-known to form stable hydrogen-bonded dimers, the monoester M2EHPA can form larger and more complex aggregates.[9][13] The presence of two -OH groups on the phosphate head allows for the formation of extended hydrogen-bonding networks, leading to aggregates with numbers as high as 12.[13] This aggregation behavior is highly dependent on the solvent and concentration and significantly impacts the molecule's extractive efficiency and interfacial properties.

References

- 1. This compound | C8H19O4P | CID 14050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2-ETHYLHEXYL) PHOSPHATE | 1070-03-7 [chemicalbook.com]

- 3. pschemicals.com [pschemicals.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. lookchem.com [lookchem.com]

- 6. chembk.com [chembk.com]

- 7. chemos.de [chemos.de]

- 8. This compound | SIELC Technologies [sielc.com]

- 9. Di(2-ethylhexyl)phosphoric acid - Wikipedia [en.wikipedia.org]

- 10. Bis(2-ethylhexyl) phosphate synthesis - chemicalbook [chemicalbook.com]

- 11. Bis(2-ethylhexyl) phosphate | 298-07-7 [chemicalbook.com]

- 12. Di-2-ethylhexyl phosphoric acid introduction - Copper Nickel Cobalt & Rare Earth extractants [metalleaching.com]

- 13. osti.gov [osti.gov]

An In-Depth Technical Guide to the Mechanism of Action of D2EHPA in Metal Extraction

Abstract: Di-(2-ethylhexyl) phosphoric acid (D2EHPA) is a cornerstone of modern hydrometallurgy, prized for its efficiency and selectivity in solvent extraction processes. Understanding its mechanism of action is critical for optimizing metal separation, recovery, and purification. This guide provides a comprehensive examination of the core principles governing D2EHPA's function, from its fundamental physicochemical properties to the intricate equilibria of metal complexation. We will explore the pivotal role of dimerization, the pH-dependent nature of cation exchange, and the methodologies used to elucidate the stoichiometry of extracted metal complexes. This document is intended for researchers and scientists in chemistry, metallurgy, and related fields seeking a deep, field-proven understanding of this vital industrial extractant.

Chapter 1: Foundational Physicochemical Properties of D2EHPA

The efficacy of D2EHPA as a metal extractant is rooted in its unique molecular structure and behavior in solution. As an organophosphorus acid, it possesses a distinct combination of acidic properties and high solubility in non-polar organic solvents, which are essential for its role in liquid-liquid extraction.[1][2]

Chemical Structure and Acidity

D2EHPA, with the chemical formula (C₈H₁₇O)₂PO₂H, features a central phosphate group bonded to two bulky, branched 2-ethylhexyl chains. These long alkyl chains render the molecule highly soluble in common organic diluents like kerosene, while the acidic proton on the phosphonic acid group is the active site for metal interaction.[3][4] The acidity of this proton (pKa ≈ 1.4-3.5, depending on the medium) is a critical parameter, as it dictates the pH range over which metal extraction can occur.[5]

Dimerization in Apolar Solvents

A defining characteristic of D2EHPA in non-polar organic diluents is its strong tendency to form hydrogen-bonded dimers.[3] This self-association significantly influences its extractive behavior. The two D2EHPA molecules arrange in a stable, eight-membered cyclic structure, effectively creating a larger, bidentate chelating agent. The dimerization equilibrium can be represented as:

2(HA)org ⇌ (HA)₂org

Where HA represents the D2EHPA monomer. In typical industrial solvents like kerosene, the equilibrium lies heavily towards the dimer, (HA)₂.[3] Consequently, for mechanistic considerations, the reacting species in the organic phase is almost always the dimer, not the monomer.[5]

Caption: Dimerization of D2EHPA via intermolecular hydrogen bonds in apolar media.

Chapter 2: The Cation Exchange Extraction Mechanism

The primary mechanism by which D2EHPA extracts metals is through cation exchange.[1][2][6] In this process, the metal cation (Mⁿ⁺) in the aqueous phase is exchanged for the acidic protons of the D2EHPA dimer in the organic phase. This reaction is highly dependent on the pH of the aqueous phase.[7][8][9]

The General Equilibrium Reaction

For a generic divalent metal ion, M²⁺, the extraction process can be described by the following equilibrium:

M²⁺(aq) + n(HA)₂(org) ⇌ MA₂(HA)₂ₙ₋₂(org) + 2H⁺(aq)

The stoichiometry, represented by 'n', often varies depending on the metal, its concentration, and the loading capacity of the organic phase.[10] For many divalent metals like zinc (Zn²⁺), the predominant extracted species at low loading is ZnA₂(HA)₂, where n=2.[10]

This equilibrium highlights the critical role of pH. As protons (H⁺) are released into the aqueous phase during extraction, Le Châtelier's principle dictates that lower pH (higher H⁺ concentration) will shift the equilibrium to the left, hindering extraction. Conversely, increasing the aqueous pH will drive the reaction to the right, favoring the transfer of the metal into the organic phase.[7][8] This pH dependency is the key to selective separation, as different metals are extracted efficiently at different pH values.[11]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Nonaqueous Solvent Extraction for Enhanced Metal Separations: Concept, Systems, and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Di(2-ethylhexyl)phosphoric acid - Wikipedia [en.wikipedia.org]

- 4. D2EHPA metal solvent extractant introduction - Copper Nickel Cobalt & Rare Earth extractants [metalleaching.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. jme.shahroodut.ac.ir [jme.shahroodut.ac.ir]

- 8. researchgate.net [researchgate.net]

- 9. Solvent extraction: the coordination chemistry behind extractive metallurgy - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60275C [pubs.rsc.org]

- 10. v2.pjsir.org [v2.pjsir.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to Mono(2-ethylhexyl) Phosphate (MEHP)

Abstract

Mono(2-ethylhexyl) phosphate (MEHP), also known by its IUPAC name 2-ethylhexyl dihydrogen phosphate, is an organophosphorus compound with significant industrial applications. While its structural analog, mono(2-ethylhexyl) phthalate, is a well-studied metabolite of the plasticizer DEHP with known biological effects, the toxicological and pharmacological profiles of the phosphate ester are substantially less characterized. This guide provides a comprehensive overview of MEHP's chemical and physical properties, established synthesis methodologies, and its primary industrial applications, particularly in hydrometallurgy. Furthermore, it delves into the current, albeit limited, understanding of its toxicological properties and outlines established analytical methods for its detection and quantification. This document aims to serve as a foundational resource for professionals requiring a detailed understanding of this specific organophosphate ester.

Chemical Identity and Physicochemical Properties

Mono(2-ethylhexyl) phosphate is the monoester of phosphoric acid and 2-ethylhexanol. It is often found commercially as a mixture with its diester counterpart, di(2-ethylhexyl) phosphate (DEHP).[1]

Structural Formula

The chemical structure of mono(2-ethylhexyl) phosphate is characterized by a central phosphorus atom bonded to two hydroxyl groups, one double-bonded oxygen atom, and an ester linkage to a 2-ethylhexyl group.

Caption: 2D Structural Representation of Mono(2-ethylhexyl) phosphate.

Physicochemical Data

A summary of key physicochemical properties for mono(2-ethylhexyl) phosphate is presented in the table below. These properties are crucial for understanding its behavior in both industrial and environmental contexts.

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 1070-03-7 | [3][4] |

| Molecular Formula | C8H19O4P | [2][3] |

| Molecular Weight | 210.21 g/mol | [3] |

| Appearance | Liquid | [5] |

| Boiling Point | 321.8 °C at 760 mmHg (Predicted) | [5] |

| Density | 1.127 g/cm³ (Predicted) | [5] |

| Flash Point | 130 °C | [5] |

| SMILES | CCCCC(CC)COP(=O)(O)O | [3] |

| InChIKey | LJKDOMVGKKPJBH-UHFFFAOYSA-N | [3] |

Synthesis and Manufacturing

The industrial production of mono(2-ethylhexyl) phosphate typically results in a mixture of mono- and di-esters. The primary synthesis routes involve the reaction of 2-ethylhexanol with a phosphorus-containing reagent.

Synthesis from Phosphorus Pentoxide (P₂O₅)

A common manufacturing process involves the exothermic reaction of 2-ethylhexanol with phosphorus pentoxide.[1] To control the reaction and drive it to completion, an excess of 2-ethylhexanol is often used. The unreacted alcohol is subsequently removed via distillation.[1]

Caption: Synthesis of MEHP/DEHP mixture from P₂O₅ and 2-ethylhexanol.

Synthesis via Phosphorus Oxychloride (POCl₃)

An alternative route involves the reaction of phosphorus oxychloride with 2-ethylhexanol. This method can be tailored to influence the ratio of mono- to di-ester products. A multi-step pathway can also be employed, starting with the reaction of phosphorus trichloride (PCl₃) and 2-ethylhexanol to form di-(2-ethylhexyl) phosphite, which is then chlorinated and hydrolyzed to yield the final product.[6]

Industrial Applications

The primary utility of mono(2-ethylhexyl) phosphate lies in its chemical properties as a surfactant and a chelating agent.

Solvent Extraction in Hydrometallurgy

Mono(2-ethylhexyl) phosphate, often in combination with its di-ester, is widely used as an acidic extractant in solvent extraction processes.[2] Its ability to form stable complexes with metal ions through an ion exchange mechanism makes it particularly effective for the separation of rare earth elements, actinides, and lanthanides from aqueous solutions.[1][6][7] The branched 2-ethylhexyl group provides steric hindrance, which can influence its selectivity for different metal ions.[6]

Caption: Mechanism of metal ion extraction using MEHP.

Surfactant and Additive Applications

Due to its amphiphilic nature, MEHP and its mixtures are utilized in various formulations as:

-

Emulsifiers [1]

-

Corrosion Inhibitors and Anti-wear Agents: [1]

-

Plasticizers and Flame Retardants [1]

These applications are found in industries ranging from lubricants and greases to coatings, inks, and cleaning products.[1]

Toxicology and Biological Effects

In stark contrast to mono(2-ethylhexyl) phthalate, there is a significant lack of comprehensive toxicological data for mono(2-ethylhexyl) phosphate in the public domain. The majority of available information is derived from safety data sheets (SDS) and regulatory summaries, which primarily focus on acute hazards.

Human Health Hazard Profile

Mono(2-ethylhexyl) phosphate is classified as a corrosive substance.[9][10]

-

Skin Corrosion/Irritation: Causes severe skin burns upon contact.[9][10] Prolonged or repeated exposure can lead to severe irritation.[9]

-

Serious Eye Damage/Irritation: Poses a risk of serious, potentially permanent eye damage.[9][10][11]

-

Respiratory Irritation: Inhalation of vapors may cause irritation to the respiratory tract.[9]

-

Ingestion: Harmful if swallowed, potentially causing irritation to the digestive tract.[9][11]

There is currently no data available regarding its germ cell mutagenicity, carcinogenicity, or reproductive toxicity.[10] For researchers and drug development professionals, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and respiratory protection in a well-ventilated area.[9][10]

Ecotoxicological Profile

Limited data is available on the environmental fate and ecotoxicity of mono(2-ethylhexyl) phosphate. It is suggested to have low toxicity but may cause harm if released into waterways.[1] There is a lack of data on its persistence, degradability, and bioaccumulative potential.[10] However, related organophosphate compounds, such as 2-ethylhexyl diphenyl phosphate, are known to be very toxic to aquatic life with long-lasting effects.[12]

Analytical Methodologies

The quantification of mono(2-ethylhexyl) phosphate is essential for monitoring its presence in industrial processes and environmental samples. Chromatographic techniques are the primary methods for its analysis.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method has been described for the analysis of this compound. This method utilizes an acetonitrile and water mobile phase with a phosphoric acid modifier. For applications requiring mass spectrometry (MS) detection, formic acid can be substituted for phosphoric acid.[13]

Advanced Analytical Protocol: SPE-LC-MS/MS

For the determination of trace levels in complex matrices like municipal wastewater, a more sophisticated method has been developed. This protocol provides high sensitivity and selectivity.[14][15]

Protocol: Determination of MEHP in Wastewater [14]

-

Sample Preparation: Acidify the aqueous sample to pH 2.

-

Solid-Phase Extraction (SPE):

-

Condition a polymeric SPE cartridge (e.g., Oasis HLB) with methanol followed by acidified water.

-

Load the sample onto the cartridge.

-

Wash the cartridge with water to remove interferences.

-

Elute the analytes with methanol.

-

-

Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.

-

Chromatography:

-

Technique: Ion-Pair Liquid Chromatography.

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of methanol and water containing tri-n-butylamine as an ion-pairing agent.

-

-

Detection:

-

Technique: Tandem Mass Spectrometry (MS/MS) with electrospray ionization (ESI) in negative ion mode.

-

Monitoring: Utilize Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for quantification and confirmation.

-

This method allows for quantification limits in the low nanogram-per-liter range.[14]

Conclusion for the Research Professional

Mono(2-ethylhexyl) phosphate is an industrially significant organophosphorus compound with well-defined applications in hydrometallurgy and as a specialty surfactant. Its synthesis is straightforward, and robust analytical methods exist for its quantification in various matrices.

However, for the researcher, scientist, or drug development professional, the most critical takeaway is the profound gap in the scientific literature regarding its biological activity and toxicological profile. Unlike its phthalate analog, MEHP (phosphate) has not been subject to extensive study for effects such as endocrine disruption, specific cellular toxicity mechanisms, or its metabolic fate in biological systems. It is currently characterized primarily by its acute corrosive hazards. This lack of data presents both a challenge and an opportunity for future research to elucidate the potential biological impact of this compound, which is used in a variety of industrial and consumer-facing applications.

References

- 1. biofargo.com [biofargo.com]

- 2. This compound | C8H19O4P | CID 14050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Phosphoric acid,mono(2-ethylhexyl) ester | CAS#:1070-03-7 | Chemsrc [chemsrc.com]

- 4. Page loading... [wap.guidechem.com]

- 5. lookchem.com [lookchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Di-2-ethylhexyl phosphoric acid introduction - Copper Nickel Cobalt & Rare Earth extractants [metalleaching.com]

- 8. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 9. 2spi.com [2spi.com]

- 10. echemi.com [echemi.com]

- 11. aksci.com [aksci.com]

- 12. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 13. This compound | SIELC Technologies [sielc.com]

- 14. researchgate.net [researchgate.net]

- 15. Determination of phosphoric acid mono- and diesters in municipal wastewater by solid-phase extraction and ion-pair liquid chromatography-tandem mass spectrometry [openagrar.de]

An In-depth Technical Guide to the Physical Properties of 2-Ethylhexyl Acid Phosphate

This guide provides a comprehensive overview of the core physical properties of 2-ethylhexyl acid phosphate, a compound of significant interest in various fields, including solvent extraction, specialty chemical manufacturing, and as a component in industrial formulations. This document is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of this chemical entity.

Introduction: Understanding the Complexity of "2-Ethylhexyl Acid Phosphate"

Commercially, "2-ethylhexyl acid phosphate" often refers to a mixture of mono- and di-esters of phosphoric acid with 2-ethylhexanol.[1][2][3] The ratio of these esters can vary, significantly influencing the material's physical and chemical behavior.[3] However, the most extensively studied and characterized component is di(2-ethylhexyl) phosphoric acid (D2EHPA or HDEHP), which is a diester of phosphoric acid and 2-ethylhexanol.[4] This guide will primarily focus on the properties of D2EHPA while also providing available data for the mono-ester and common commercial mixtures.

The synthesis of 2-ethylhexyl acid phosphate typically involves the reaction of phosphorus pentoxide with 2-ethylhexanol.[4] This process inherently produces a mixture of mono-, di-, and tri-substituted phosphates, from which the desired components are isolated.[4] The prevalence of D2EHPA in scientific literature and industrial applications makes its characterization crucial.

Core Physical and Chemical Properties

A thorough understanding of the fundamental physical properties of 2-ethylhexyl acid phosphate is paramount for its effective application. These properties dictate its behavior in various systems, from solubility in different media to its performance as an extractant.

Chemical Structure and Molecular Formula

The chemical identity of the primary components of 2-ethylhexyl acid phosphate is defined by their molecular structure.

-

Di(2-ethylhexyl) phosphoric acid (D2EHPA): This molecule consists of a central phosphate group bonded to two 2-ethylhexyl chains via ester linkages, with one remaining acidic proton.[4]

-

Mono(2-ethylhexyl) phosphoric acid (M2EHPA): This molecule has a central phosphate group bonded to a single 2-ethylhexyl chain, leaving two acidic protons.

References

Thermal stability of di(2-ethylhexyl)phosphoric acid

An In-Depth Technical Guide to the Thermal Stability of Di(2-ethylhexyl)phosphoric Acid (D2EHPA)

Abstract

Di(2-ethylhexyl)phosphoric acid (D2EHPA) is a cornerstone of modern hydrometallurgy, prized for its efficacy as a solvent extractant for a wide range of metals, including rare earth elements and uranium.[1][2] Its operational robustness is intrinsically linked to its chemical stability, particularly its resistance to thermal degradation. Elevated temperatures, whether encountered during process excursions, in heated feed streams, or during solvent recovery, can compromise the integrity of D2EHPA, leading to reduced extraction efficiency, the formation of problematic degradation products, and significant safety hazards. This technical guide provides a comprehensive analysis of the thermal stability of D2EHPA, intended for researchers, chemical engineers, and drug development professionals who utilize or study this critical compound. It synthesizes field-proven insights with established analytical data to cover the mechanisms of decomposition, standardized methodologies for assessment, a detailed experimental protocol, and key factors that influence its stability in practical applications.

The Critical Role of Thermal Stability in D2EHPA Applications

D2EHPA's utility in solvent extraction and other chemical processes is predicated on its ability to maintain its chemical structure and function under process conditions.[3] Thermal stability is not merely an academic parameter; it is a critical determinant of process viability, safety, and economic efficiency.

-

Process Efficiency and Selectivity: The degradation of D2EHPA alters the chemical equilibrium of the extraction circuit. The formation of impurities like mono-2-ethylhexyl phosphoric acid (M2EHPA) or phosphoric acid can change the extractant's selectivity and loading capacity, leading to incomplete metal recovery or contamination of the final product.[4][5]

-

Operational Safety: The thermal decomposition of D2EHPA is an exothermic process that can release flammable and corrosive vapors, including oxides of phosphorus (POx), carbon monoxide (CO), and carbon dioxide (CO2).[6][7] In a confined industrial setting, uncontrolled degradation poses a significant fire and exposure risk.[8][9]

-

Solvent Integrity and Reuse: In industrial circuits, organic solvents are continuously recycled. Thermal degradation represents a net loss of expensive extractant and necessitates more intensive and costly solvent purification and makeup, impacting the overall process economics.

Understanding the thermal limits of D2EHPA is therefore paramount for designing safe, efficient, and sustainable chemical processes.

Fundamentals of D2EHPA Thermal Decomposition

The breakdown of D2EHPA under thermal stress is a complex process involving the cleavage of its ester bonds. The general behavior and the products formed are characteristic of organophosphorus compounds.

General Decomposition Profile

Thermogravimetric Analysis (TGA) is the primary technique for elucidating the overall decomposition profile of D2EHPA. TGA data reveals that significant weight loss for pure D2EHPA typically begins in the range of 200°C to 250°C and continues up to 650°C.[10] The compound is known to decompose at its atmospheric boiling point, underscoring its limitation at very high temperatures.[11] The process is characterized by a multi-stage degradation, reflecting the sequential breakdown of the molecule.

Proposed Decomposition Mechanism

The thermal degradation of organophosphorus esters like D2EHPA is understood to proceed via the elimination of a phosphorus acid.[12][13][14] The level of oxygenation at the phosphorus center heavily influences the facility of this process.[12][15] For alkyl phosphates such as D2EHPA, this elimination occurs at relatively low temperatures compared to other organophosphorus structures.[14] The proposed pathway involves:

-

Initial Ester Cleavage: The P-O-C ester bond is thermally cleaved, leading to the elimination of an alkene (2-ethylhexene) and the formation of a more acidic phosphorus-containing intermediate.

-

Secondary Degradation: As the temperature increases, further decomposition of the hydrocarbon chains and the phosphorus-containing intermediates occurs, ultimately leading to the formation of polyphosphoric acids and char in the solid phase and volatile organic fragments in the gas phase.

Hazardous Decomposition Products

The combustion and thermal decomposition of D2EHPA can generate a range of hazardous substances. It is critical for safety protocols to account for the release of these materials.[6]

-

Oxides of Phosphorus (POx): These are released as irritating and toxic fumes.[7][11]

-

Carbon Monoxide (CO) and Carbon Dioxide (CO2): Products of incomplete and complete combustion of the ethylhexyl side chains.[6]

-

Irritating Vapors: Volatile organic compounds are released, which can be irritating to the respiratory system.[8]

Standardized Methodologies for Thermal Stability Assessment

To ensure data is reliable and comparable, the assessment of thermal stability should be conducted using standardized analytical techniques. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the principal methods employed.[16] Adherence to standards from organizations like ASTM International and ISO provides a framework for robust and self-validating protocols.[17][18][19]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For D2EHPA, it provides critical quantitative data, including:

-

Onset Decomposition Temperature (T_onset): The temperature at which significant mass loss begins.

-

Temperature of Maximum Decomposition Rate (T_peak): The temperature at which the rate of mass loss is highest, identified by the peak of the derivative TGA (DTG) curve.

-

Residual Mass: The amount of non-volatile material (e.g., char, polyphosphoric acid) remaining at the end of the experiment.

Relevant standards include ISO 11358 and ASTM E1131, which outline general principles for the thermogravimetry of polymers and compositional analysis, respectively.[17][20]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events and complements TGA by identifying:

-

Endothermic Events: Such as melting or boiling, which absorb energy.

-

Exothermic Events: Such as decomposition or oxidation, which release energy. An uncontrolled exotherm can indicate a thermal runaway hazard.

Applicable standards like ASTM D3418 and ISO 11357 provide guidance on determining thermal transitions.[20]

Experimental Protocol: TGA for D2EHPA Thermal Stability

This section provides a detailed, self-validating protocol for assessing the thermal stability of a D2EHPA sample using TGA.

Objective: To determine the onset decomposition temperature and the thermal decomposition profile of D2EHPA under an inert nitrogen atmosphere.

Apparatus:

-

Thermogravimetric Analyzer (TGA) with a high-precision balance.

-

TGA sample pans (platinum or ceramic).

-

Microbalance for accurate sample weighing.

-

High-purity nitrogen gas supply.

Protocol Steps:

-

Instrument Calibration and Verification:

-

1.1. Perform temperature calibration using certified reference materials (e.g., Indium, Tin, Zinc) according to ASTM E914 guidelines.

-

1.2. Verify mass balance accuracy using calibration weights. The instrument must demonstrate accuracy within ±0.1% of the expected value.

-

1.3. Run a baseline experiment with an empty sample pan through the entire temperature program to ensure a flat, stable baseline.

-

-

Sample Preparation:

-

2.1. Ensure the D2EHPA sample is homogeneous. If solids are present, gently warm and mix the sample until clear.

-

2.2. Place an empty, clean TGA pan on the microbalance and tare.

-

2.3. Using a micropipette, accurately dispense 5–10 mg of the D2EHPA sample into the center of the pan. Record the exact mass. Causality: This sample size is large enough to be representative but small enough to minimize thermal gradients within the sample.

-

-

TGA Method Execution:

-

3.1. Place the sample pan into the TGA furnace.

-

3.2. Purge the furnace with high-purity nitrogen at a flow rate of 50–100 mL/min for at least 30 minutes. Causality: This ensures an inert atmosphere, preventing oxidative degradation and isolating the thermal decomposition mechanism.

-

3.3. Program the instrument with the following temperature profile:

-

Equilibrate at 30°C.

-

Ramp from 30°C to 700°C at a heating rate of 10°C/min. Causality: A 10°C/min heating rate is a common standard (per ASTM E1131) that provides good resolution of thermal events without excessively long run times.

-

-

3.4. Start the experiment and record mass, time, and temperature data.

-

-

Data Analysis and Validation:

-

4.1. Plot the TGA curve (mass % vs. temperature) and the derivative DTG curve (d(mass)/dt vs. temperature).

-

4.2. Determine the Onset Temperature (T_onset) using the tangent method at the initial point of major mass loss.

-

4.3. Identify the peak temperature(s) from the DTG curve, representing the point(s) of maximum decomposition rate.

-

4.4. Record the final residual mass at 700°C.

-

4.5. Self-Validation Check: Re-run the experiment on a second aliquot of the same sample. The T_onset and T_peak values should be reproducible within ±2°C to ensure the validity of the results.

-

Below is a diagram illustrating the experimental workflow for this TGA protocol.

Caption: TGA experimental workflow for D2EHPA thermal stability analysis.

Quantitative Data Summary

The following table summarizes key thermal stability data for D2EHPA gathered from safety data sheets and technical literature. It is important to note that values can vary slightly depending on the purity of the sample and the specific experimental conditions (e.g., heating rate, atmosphere).

| Parameter | Value | Method | Reference(s) |

| Onset of Major Decomposition | ~200 °C | TGA (in N2) | [10] |

| Autoignition Temperature | 255 °C / 491 °F | Standard Test | [6] |

| Flash Point | 191 °C / 375.8 °F | Pensky-Martens Closed Cup | [7][21] |

| Boiling Point | Decomposes at 1 atm | Standard Observation | [11] |

| Hazardous Combustion Products | CO, CO2, Oxides of Phosphorus | EGA / Safety Analysis | [6][7][11] |

Factors Influencing Thermal Stability

The inherent thermal stability of D2EHPA can be significantly influenced by extrinsic factors encountered in industrial and laboratory settings.

Effect of Impurities

Commercial grades of D2EHPA are not perfectly pure and often contain byproducts from its synthesis, such as M2EHPA and unreacted 2-ethylhexanol.[3][4][22] These impurities, particularly the more acidic M2EHPA, can act as catalysts for decomposition, lowering the overall thermal stability of the bulk solvent. Therefore, high-purity D2EHPA will generally exhibit superior thermal performance.

Influence of Atmosphere

-

Inert Atmosphere (e.g., Nitrogen, Argon): In the absence of oxygen, the degradation mechanism is purely thermal decomposition as described in Section 2.2.

-

Oxidative Atmosphere (e.g., Air): The presence of oxygen introduces oxidative degradation pathways that occur concurrently with thermal decomposition. These pathways are often more aggressive and can initiate at lower temperatures, leading to a lower observed T_onset and a more complex set of decomposition products.

Interaction with Other Process Chemicals

In a solvent extraction circuit, D2EHPA is in constant contact with aqueous acidic solutions, metal ions, and organic diluents.

-

Acids: Strong acids can catalyze the hydrolysis of the ester bonds, a process that is accelerated at higher temperatures.[23]

-

Metals: Certain metal ions, particularly those with strong Lewis acidity, can form complexes with D2EHPA that may have different thermal stabilities than the free extractant.[24]

-

Diluents & Modifiers: While typically stable, the choice of diluent (e.g., kerosene) and modifiers (e.g., TBP) can influence the overall thermal behavior of the organic phase.[5]

The logical relationship between these influencing factors and the decomposition process is visualized below.

Caption: Factors influencing the thermal decomposition of D2EHPA.

Conclusion & Recommendations

The thermal stability of di(2-ethylhexyl)phosphoric acid is a multi-faceted issue of paramount importance for its safe and effective use. The evidence clearly indicates that D2EHPA undergoes significant thermal decomposition beginning at temperatures around 200°C, a process that can be accelerated by the presence of impurities and an oxidative atmosphere. The decomposition yields hazardous byproducts, necessitating stringent safety controls.

Key Recommendations for Professionals:

-

Establish Operating Limits: Define a maximum allowable operating temperature for any process involving D2EHPA, incorporating a significant safety margin below its measured onset of decomposition (~200°C).

-

Prioritize Purity: Whenever possible, utilize high-purity grades of D2EHPA for applications involving elevated temperatures to minimize impurity-catalyzed degradation.

-

Control Atmosphere: In processes where D2EHPA may be heated, such as solvent recovery via distillation, conducting the operation under vacuum or an inert nitrogen blanket is strongly advised to prevent oxidative decomposition.[21]

-

Implement Routine Analysis: For industrial solvent extraction circuits, periodically sample and analyze the organic phase using techniques like TGA or gas chromatography to monitor for the buildup of degradation products, which can serve as an early warning of thermal stress in the system.

-

Ensure Adequate Ventilation and Safety: All work with D2EHPA at or near its thermal limits must be conducted in well-ventilated areas, such as a chemical fume hood, with appropriate personal protective equipment to prevent exposure to corrosive and toxic decomposition fumes.[6][8]

By adhering to these principles, researchers and engineers can mitigate the risks associated with the thermal degradation of D2EHPA, ensuring process safety, stability, and efficiency.

References

- 1. Di(2-ethylhexyl)phosphoric acid - Wikipedia [en.wikipedia.org]

- 2. D2EHPA metal solvent extractant introduction - Copper Nickel Cobalt & Rare Earth extractants [metalleaching.com]

- 3. Solubility of D2EHPA in aqueous electrolyte solutions - SIM² [kuleuven.sim2.be]

- 4. lirias.kuleuven.be [lirias.kuleuven.be]

- 5. researchgate.net [researchgate.net]

- 6. fishersci.com [fishersci.com]

- 7. metalleaching.com [metalleaching.com]

- 8. nj.gov [nj.gov]

- 9. Di(2-ethylhexyl) phosphate(298-07-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 12. Thermal Degradation of Organophosphorus Flame Retardants - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. tandfonline.com [tandfonline.com]

- 17. linseis.com [linseis.com]

- 18. infinitalab.com [infinitalab.com]

- 19. hitachi-hightech.com [hitachi-hightech.com]

- 20. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]

- 21. researchgate.net [researchgate.net]

- 22. RU2421460C2 - Method of producing di-(2-ethylhexyl) phosphoric acid and neodymium salt thereof - Google Patents [patents.google.com]

- 23. researchgate.net [researchgate.net]

- 24. akjournals.com [akjournals.com]

2-Ethylhexyl dihydrogen phosphate molecular weight and formula

An In-depth Technical Guide to 2-Ethylhexyl Dihydrogen Phosphate: Molecular Weight, Formula, and Characterization

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of this compound, a significant organophosphate compound utilized across various industrial and research applications. The primary focus of this document is the precise determination and contextualization of its molecular formula and weight, which are foundational parameters for any quantitative scientific endeavor. We will delve into its chemical structure, physicochemical properties, and standard methodologies for empirical validation. This guide is intended for researchers, chemists, and drug development professionals who require accurate and actionable data for experimental design, chemical synthesis, and material characterization.

Introduction to this compound

This compound, also known as mono(2-ethylhexyl) phosphate, is an organic ester of phosphoric acid.[1][2] Its amphiphilic nature, derived from the polar phosphate head and the nonpolar 2-ethylhexyl tail, makes it an effective surface-active agent.[1][3] This property underpins its use as a hydrotrope, penetrant, wetting agent, and even as a disinfectant and fungicide in various formulations.[1][3] In the field of hydrometallurgy, it plays a crucial role as an extractant, particularly in the solvent-extraction procedures for recovering metals from aqueous solutions.[1]

A precise understanding of its molecular weight and formula is a non-negotiable prerequisite for any laboratory or industrial application. It governs stoichiometric calculations for synthesis, dictates the molar concentrations for analytical standards, and serves as the basis for interpretation of mass spectrometry data. This guide provides this core data, grounded in authoritative sources, and explains the methodologies for its verification.

Core Molecular Identifiers

The fundamental identity of a chemical compound is established by its molecular formula and corresponding molecular weight. These values are derived from the elemental composition and isotopic abundances.

Chemical Formula: C₈H₁₉O₄P

The empirical and molecular formula for this compound is C₈H₁₉O₄P.[1][2][3][4][5][6] This formula specifies that a single molecule of the compound is composed of:

-

8 Carbon (C) atoms

-

19 Hydrogen (H) atoms

-

4 Oxygen (O) atoms

-

1 Phosphorus (P) atom

This composition is consistent across numerous chemical databases and serves as the definitive elemental makeup of the molecule.

Molecular Weight: 210.21 g/mol

The molecular weight (or molar mass) is the mass of one mole of a substance. Based on its chemical formula, the molecular weight of this compound is calculated to be 210.21 g/mol .[1][2][5] This value is computed using the standard atomic weights of its constituent elements and is the cornerstone for all gravimetric and molar calculations in experimental work.

Tabulated Molecular Data

For ease of reference, the core identifiers and key physicochemical properties are summarized in the table below.

| Parameter | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Chemical Formula | C₈H₁₉O₄P | [1][2][4][6] |

| Molecular Weight | 210.21 g/mol | [1][2][4] |

| Exact Mass | 210.10209608 Da | [1][2] |

| CAS Number | 1070-03-7 | [1][2][3][4] |

| Physical Form | Liquid | [1] |

| Density | ~1.127 g/cm³ | [2][5] |

| Boiling Point | 321.8 °C (Predicted) | [2][5] |

Structural Representation

The arrangement of atoms within the molecule defines its chemical behavior and reactivity.

2D Chemical Structure

The structure consists of a central phosphate group esterified with a 2-ethylhexyl alcohol. The remaining two hydroxyl groups on the phosphate provide its acidic character. The diagram below illustrates this connectivity.

Caption: 2D structure of this compound.

Experimental Verification Protocol

As a self-validating system, theoretical data must be confirmed by empirical evidence. The molecular weight of this compound is most authoritatively confirmed using high-resolution mass spectrometry (HRMS).

Step-by-Step Methodology: HRMS Analysis

-

Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., a mixture of acetonitrile and water). The choice of solvent is critical to ensure solubility and compatibility with the ionization source.

-

Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) in negative ion mode is the preferred technique, as the acidic phosphate protons are readily lost to form the [M-H]⁻ anion.

-

Mass Analysis: Analyze the generated ions using a high-resolution mass analyzer, such as an Orbitrap or Time-of-Flight (TOF) instrument. These instruments provide the mass-to-charge ratio (m/z) with high precision.

-

Data Interpretation: The primary ion expected in the spectrum will be [M-H]⁻. Given the exact mass of the neutral molecule is 210.10209608 Da, the expected m/z for the [M-H]⁻ ion would be approximately 209.0948. The high resolution of the instrument allows this measured mass to be used to confirm the elemental formula (C₈H₁₈O₄P⁻).

The workflow below illustrates this logical process.

References

Health and safety hazards of 2-ethylhexyl dihydrogen phosphate

An In-depth Technical Guide to the Health and Safety Hazards of 2-Ethylhexyl Dihydrogen Phosphate

This guide provides a comprehensive technical overview of the health and safety hazards associated with this compound (CAS No. 1070-03-7). Designed for researchers, scientists, and drug development professionals, this document synthesizes toxicological data, regulatory classifications, and field-proven safety protocols to ensure safe handling and risk mitigation in a laboratory setting.

Introduction and Physicochemical Profile

This compound, also known as mono(2-ethylhexyl) phosphate, is an organophosphate compound.[1][2] It functions primarily as a surface-active agent, hydrotrope, penetrant, and wetting agent.[3] Its utility extends to various industrial applications, including its use as a disinfectant, fungicide, and microbicide in products like carpet cleaners, paints, and textiles.[3] In laboratory and chemical processing settings, it is a component in solvent extraction procedures.[3]

Understanding its fundamental properties is the first step in a thorough risk assessment. The compound is a liquid at standard conditions and is classified as an organophosphate.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1070-03-7 | [2][4][5] |

| Molecular Formula | C₈H₁₉O₄P | [2][3][5] |

| Molecular Weight | 210.21 g/mol | [2][3] |

| Physical Form | Liquid | [3] |

| Boiling Point | 321.8 °C at 760 mmHg | [1] |

| Flash Point | 130 °C | [1][2] |

| Density | 1.127 g/cm³ | [1] |

Toxicological Hazard Assessment

The primary hazards of this compound are acute and severe, primarily related to its corrosive nature and toxicity via inhalation. A detailed understanding of its toxicological profile is critical for preventing exposure and responding effectively to accidents.

GHS Classification and Primary Hazards

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of the principal dangers.

Table 2: GHS Hazard Classification Summary

| Hazard Class | Category | Hazard Statement | GHS Codes | Sources |

| Skin Corrosion/Irritation | 1 / 1A / 1C | H314: Causes severe skin burns and eye damage | GHS05 | [2][3][4][5][6] |

| Serious Eye Damage/Irritation | 1 / 2 | H318/H319: Causes serious eye damage/irritation | GHS05 | [3][4][5][6] |

| Acute Toxicity (Inhalation) | 4 | H332: Harmful if inhaled | GHS07 | [4] |

| STOT - Single Exposure | 3 | H335: May cause respiratory irritation | GHS07 | [4] |

The visual representation below outlines the interconnected primary hazards associated with this chemical.

Caption: Primary GHS-classified health hazards of 2-EHDHP.

Detailed Toxicological Endpoints

-

Skin Corrosion: The substance is classified as causing severe skin burns and damage.[4][5][6] Skin corrosion is defined as the production of irreversible damage to the skin, specifically visible necrosis through the epidermis and into the dermis.[4] This necessitates the use of robust chemical-resistant gloves and protective clothing. Due to this corrosive nature, uses that involve direct skin contact are strongly advised against.[4]

-

Eye Damage: The chemical causes serious, potentially irreversible eye damage.[4][5][6] Direct contact with the liquid or its vapors can lead to severe irritation and burns. This underscores the mandatory requirement for chemical safety goggles and, in many scenarios, a full face shield.

-

Inhalation Toxicity: Inhalation of mists, vapors, or aerosols is harmful.[4] The compound may also cause respiratory irritation, manifesting as coughing and shortness of breath.[4] Lethal-dose feeding studies in rats have shown that the substance can cause somnolence and acute pulmonary edema.[3][7] All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

-

Ingestion Toxicity: While inhalation and dermal contact are the primary routes of occupational exposure, ingestion can also be harmful.[4] Accidental ingestion may cause severe burns to the mouth, throat, and stomach.

-

Chronic and Developmental Effects:

-

The substance is not classified as a skin or respiratory sensitizer, germ cell mutagen, or carcinogen based on current data.[4]

-

It is also not classified as a reproductive toxicant under standard assessments.[4]

-

However, some data indicates potential developmental toxicity. A Lowest Observed Adverse Effect Level (LOAEL) for developmental toxicity has been reported at 250 mg/kg/day, based on observations of increased skeletal and visceral abnormalities.[3][7] This suggests that while not classified as a reproductive toxicant, caution is warranted, particularly for researchers of child-bearing potential.

-

Risk Management and Safe Handling Protocols

A proactive risk management strategy is essential. This involves a combination of engineering controls, administrative procedures, and appropriate personal protective equipment (PPE).

Engineering and Administrative Controls

-

Ventilation: The cornerstone of safety is proper ventilation. Use local exhaust ventilation, such as a chemical fume hood, to keep airborne concentrations below exposure limits.[4]

-

Designated Areas: Clearly designate areas where this compound is handled and stored. These areas should be equipped with emergency eyewash stations and safety showers.

-

Restricted Access: Limit access to authorized personnel who have received specific training on the hazards and safe handling procedures for this chemical.

-

Storage: Store in a well-ventilated, cool, dry place.[4] Keep containers tightly closed and store locked up.[4][5][6] The material is mildly corrosive to most metals, so ensure storage containers are compatible.[8]

Personal Protective Equipment (PPE)

The selection of PPE is not merely a checklist; it is a critical barrier between the researcher and chemical harm.

-

Eye/Face Protection: Wear tightly fitting chemical safety goggles.[6] Given the severe eye damage risk, a face shield (minimum 8-inch) should be worn in conjunction with goggles, especially when handling larger quantities or there is a risk of splashing.[9]

-

Skin Protection:

-

Gloves: Handle with chemical-resistant gloves (e.g., butyl rubber, nitrile rubber). Gloves must be inspected for integrity before each use.[9]

-

Protective Clothing: Wear a lab coat. For tasks with a higher risk of splashes or spills, impervious clothing such as a chemical-resistant apron or coveralls is required.[6][10]

-

-

Respiratory Protection: If engineering controls are insufficient to maintain exposure below limits, or during emergency situations, use a full-face respirator with an appropriate cartridge for organic vapors and acid gases.[6]

Experimental Protocols for Safe Handling and Emergency Response

Adherence to standardized protocols is a hallmark of a strong safety culture. These protocols are designed to be self-validating systems for minimizing risk.

Protocol: Standard Laboratory Handling and Use

-

Pre-Use Assessment: Before handling, review the Safety Data Sheet (SDS) and confirm that the chemical fume hood is functioning correctly. Ensure the safety shower and eyewash station are unobstructed.

-

PPE Donning: Don all required PPE as specified in Section 3.2.

-

Chemical Dispensing: Conduct all transfers and dispensing of the chemical inside the fume hood. Use a pipette or other controlled dispensing device; never pour directly from a large container to a small one if it can be avoided.

-

Procedure Execution: Keep the sash of the fume hood at the lowest practical height. Keep all containers closed when not actively in use.

-

Post-Use: Tightly cap the chemical container. Decontaminate any surfaces that may have been exposed.

-

Waste Disposal: Dispose of contaminated materials and excess chemical as hazardous waste in a designated, properly labeled container, following institutional and local regulations.[6]

-

PPE Doffing and Hygiene: Remove PPE in the correct order to avoid self-contamination. Wash hands thoroughly with soap and water after handling is complete.[4][9]

Protocol: Emergency Spill Response

Rapid and correct response to a spill is critical to mitigating harm. The following workflow outlines the necessary steps.

Caption: Step-by-step workflow for responding to a chemical spill.

Detailed Spill Procedure:

-

Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.[9]

-

Control Vapors: Ensure ventilation is maximized (if safe to do so without spreading vapors to other labs).

-

Don PPE: Before re-entering, don the appropriate PPE, including respiratory protection.[9]

-

Containment: Prevent the spill from spreading by creating a dike around it with an inert absorbent material like sand, earth, or vermiculite.[11] Do not let the product enter drains.[9]

-

Neutralization/Absorption: For this acidic compound, cautiously neutralize with a suitable agent like sodium bicarbonate or lime solution before absorption.[8] Absorb the neutralized spill with an inert material.

-

Collection: Carefully scoop the absorbed material into a designated, labeled container for hazardous waste disposal.[4]

-

Decontamination: Ventilate the affected area and wash the spill site thoroughly after the material has been collected.[4][10]

First Aid Measures

Immediate and appropriate first aid is crucial following any exposure.

-

Inhalation: Remove the victim to fresh air immediately.[5][6] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth).[6][12] Seek immediate medical attention.[4][5]

-

Skin Contact: Take off immediately all contaminated clothing.[4] Rinse the skin with large amounts of water for at least 15 minutes, or use a safety shower.[4][5] Seek immediate medical attention.[4]

-

Eye Contact: Immediately rinse cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[4][8] Immediately call a poison center or doctor.[4][5][9]

-

Ingestion: Rinse mouth with water.[12] Do NOT induce vomiting.[5][6] Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.

Conclusion

This compound is a valuable laboratory and industrial chemical, but it possesses significant health and safety hazards, primarily related to its corrosivity and inhalation toxicity. Its potential for developmental toxicity also warrants careful consideration. For researchers, scientists, and drug development professionals, a comprehensive understanding of these risks is not optional—it is a prerequisite for safe and ethical scientific practice. By implementing robust engineering controls, adhering to strict PPE protocols, and following standardized procedures for handling and emergencies, the risks associated with this compound can be effectively managed, ensuring a safe environment for scientific advancement.

References

- 1. Cas 1070-03-7,(2-ETHYLHEXYL) PHOSPHATE | lookchem [lookchem.com]

- 2. (2-ETHYLHEXYL) PHOSPHATE | 1070-03-7 [chemicalbook.com]

- 3. This compound | C8H19O4P | CID 14050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemos.de [chemos.de]

- 5. Page loading... [guidechem.com]

- 6. echemi.com [echemi.com]

- 7. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 8. DI-(2-ETHYLHEXYL)PHOSPHORIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. pfaltzandbauer.com [pfaltzandbauer.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. fishersci.com [fishersci.com]

Methodological & Application

Using D2EHPA for rare earth element solvent extraction

An Application Guide to the Solvent Extraction of Rare Earth Elements Using Di-(2-Ethylhexyl) Phosphoric Acid (D2EHPA)

Introduction

The rare earth elements (REEs), a group of 17 chemically similar metallic elements, are indispensable in modern technology, from consumer electronics to advanced military applications and green energy systems. Due to their similar chemical and physical properties, separating individual REEs from ore leachates or recycled materials presents a significant challenge. Solvent extraction has emerged as the most effective and commercially viable technology for this purpose, capable of handling large volumes of dilute solutions and achieving high-purity separations.[1][2]

Among the array of commercial extractants, di-(2-ethylhexyl) phosphoric acid, commonly known as D2EHPA, is one of the most widely utilized and studied organophosphorus compounds for REE separation.[3][4] Its effectiveness stems from its high extraction efficiency, selectivity, and stability under acidic conditions. This guide provides a comprehensive overview of the fundamental principles, practical considerations, and detailed protocols for employing D2EHPA in the solvent extraction of rare earth elements, intended for researchers and scientists in hydrometallurgy, inorganic chemistry, and materials science.

Fundamental Principles of D2EHPA-REE Extraction

The Chemistry of D2EHPA

D2EHPA is an acidic extractant that functions via a cation exchange mechanism.[5] In non-polar organic diluents like kerosene, D2EHPA molecules exist predominantly as hydrogen-bonded dimers, which is the active species in the extraction process. This dimerization is a crucial aspect of its chemical behavior.

Mechanism of REE Extraction

The extraction of a trivalent rare earth ion (RE³⁺) from an aqueous phase into an organic phase containing D2EHPA can be described by the following general equilibrium reaction:

RE³⁺ (aq) + 3(HA)₂ (org) ⇌ REA₃(HA)₃ (org) + 3H⁺ (aq)

Where:

-

RE³⁺ (aq) is the rare earth ion in the aqueous phase.

-

(HA)₂ (org) represents the D2EHPA dimer in the organic phase.

-

REA₃(HA)₃ (org) is the extracted REE-D2EHPA complex in the organic phase.

-

H⁺ (aq) are the hydrogen ions released into the aqueous phase.

This equation highlights the most critical aspect of D2EHPA extraction: it is a pH-dependent process. As the extraction proceeds, hydrogen ions are released, lowering the pH of the aqueous phase. According to Le Chatelier's principle, an increase in acidity (lower pH) in the aqueous phase will shift the equilibrium to the left, reducing the extraction efficiency.[6] Therefore, precise pH control is paramount for successful and selective separation.

Caption: Cation exchange mechanism for REE extraction by D2EHPA.

Selectivity and Separation Factors

The ability of D2EHPA to separate different REEs arises from the slight differences in the stability of the formed organometallic complexes. Due to the phenomenon known as "lanthanide contraction"—the steady decrease in ionic radii with increasing atomic number across the lanthanide series—heavier rare earth elements (HREEs) have smaller ionic radii and higher charge densities. This allows them to form more stable complexes with D2EHPA than the lighter rare earth elements (LREEs).

Consequently, the general order of extractability with D2EHPA is: HREEs > MREEs (Middle REEs) > LREEs

For example, dysprosium (Dy) and gadolinium (Gd) show significantly higher distribution ratios and extraction efficiencies compared to neodymium (Nd) and lanthanum (La) under the same conditions.[7] The extraction order for some light rare earths has been observed as Ce(IV) > Nd(III) > La(III).[6][8] This differential extractability allows for the selective separation of REE subgroups through careful control of process parameters, primarily pH.[1]

Practical Considerations and System Optimization

The Organic Phase Composition

-

Extractant (D2EHPA): The concentration of D2EHPA is a key variable. Increasing the extractant concentration generally leads to higher extraction efficiency.[1][6] However, very high concentrations can increase viscosity and may lead to the formation of a third phase. Concentrations typically range from 0.2 M to 1.8 M (approx. 6% to 55% v/v).[1][7]

-

Diluent: D2EHPA is a viscous liquid and must be dissolved in a non-polar organic diluent to improve its physical properties (viscosity, density) and facilitate phase separation. Aliphatic hydrocarbons like kerosene are the most common and effective industrial diluents.[1][6][8] Aromatic diluents are generally less suitable.

-

Modifier: Under conditions of high REE loading, a gelatinous third phase can form, which is detrimental to the process, causing phase separation issues and loss of extractant.[3] This can be mitigated by adding a modifier to the organic phase. Tributyl phosphate (TBP) is a common modifier that improves the solubility of the REE-D2EHPA complex in the organic diluent, preventing third-phase formation.[3]

Saponification (pH Control)

To counteract the pH drop during extraction, the organic phase is often pre-treated with a base, typically sodium hydroxide (NaOH), in a process called saponification or neutralization.[9][10] This replaces the acidic proton of the D2EHPA dimer with a sodium ion:

(HA)₂ (org) + NaOH (aq) → NaA·HA (org) + H₂O (l)

During extraction, the REE³⁺ ion then exchanges with the Na⁺ ion instead of a H⁺ ion, thereby maintaining a more stable pH in the aqueous phase and significantly enhancing extraction efficiency.[10] The degree of saponification must be carefully controlled; excessive saponification can lead to the formation of stable emulsions.[11]

The Aqueous Phase and Operating Parameters

-

pH: As established, pH is the most critical parameter for selectivity. HREEs can be extracted at a lower pH (more acidic conditions, e.g., pH < 1.0), while LREEs require a higher pH (e.g., pH 1.5–3.0) for efficient extraction.[1][12][13] By staging the extraction process and adjusting the pH at each stage, group separations (HREEs from LREEs) can be achieved.

-

Temperature: The effect of temperature is generally less significant than other parameters, though it can influence extraction kinetics and equilibrium.[14] Stripping efficiency, however, often improves with increased temperature, flattening off around 50°C.[14]

-

Organic-to-Aqueous (O/A) Phase Ratio: The O/A ratio affects the loading capacity and extraction efficiency. A higher O/A ratio can increase the extraction percentage but results in a more dilute loaded organic phase.[1] The optimal ratio depends on the feed concentration and process design.

-

Contact Time: Solvent extraction is a relatively fast process. Equilibrium is often reached within 10-15 minutes of vigorous mixing.[8][15]

Detailed Experimental Protocols

These protocols provide a general framework for laboratory-scale batch experiments. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 3.1: Preparation of the Organic Phase

-

Objective: To prepare a solution of D2EHPA in a suitable organic diluent.

-

Materials:

-

Di-(2-ethylhexyl) phosphoric acid (D2EHPA, ≥95%)

-

Kerosene (or other aliphatic diluent like n-dodecane)

-

Graduated cylinders, volumetric flasks, beaker

-

-

Procedure:

-

Determine the desired molarity and total volume (e.g., 1.0 M D2EHPA in 250 mL).

-

Calculate the required volume of D2EHPA. (Note: The molecular weight of D2EHPA is 322.43 g/mol , and its density is approx. 0.97 g/mL).

-

In a fume hood, carefully measure the calculated volume of D2EHPA using a graduated cylinder and transfer it to a volumetric flask.

-

Add the kerosene diluent to the flask until it is about three-quarters full.

-

Stopper the flask and mix thoroughly by inversion until the solution is homogeneous.

-

Carefully add more diluent to bring the final volume to the calibration mark.

-

Mix again to ensure homogeneity. Label the solution clearly.

-

Protocol 3.2: Saponification of the D2EHPA Solution

-

Objective: To pre-neutralize the organic phase to control pH during extraction.

-

Materials:

-

Prepared D2EHPA organic phase

-

Sodium hydroxide (NaOH) solution (e.g., 1.0 M)

-

Separatory funnel, beaker, pH meter

-

-

Procedure:

-